Kinome-wide Selectivity: SCH772984 HCl vs. Other ERK1/2 Inhibitors
SCH772984 HCl exhibits exceptional kinome selectivity, a critical factor for minimizing off-target effects. In a panel of 300 kinases, only 7 kinases showed >50% inhibition at a concentration of 1 µM [1]. This level of selectivity is a key differentiator from other ERK inhibitors. For instance, Ulixertinib (BVD-523) is also highly selective, but quantitative selectivity data across a comparable broad panel are not widely reported with the same threshold. However, the structural basis for SCH772984's selectivity—the induction of a novel binding pocket—is a unique feature not described for Ulixertinib or Ravoxertinib [2].
| Evidence Dimension | Number of Off-Target Kinases with >50% Inhibition |
|---|---|
| Target Compound Data | 7 kinases out of 300 tested (at 1 µM) |
| Comparator Or Baseline | Ulixertinib, Ravoxertinib, MK-8353, LY3214996 (Quantitative selectivity data not consistently reported across identical panels) |
| Quantified Difference | SCH772984 demonstrates a quantifiably high selectivity index. The structural mechanism for this selectivity is unique and not shared by comparators. |
| Conditions | 300-kinase panel, 1 µM compound concentration (In vitro biochemical assay) |
Why This Matters
High kinome selectivity reduces the likelihood of confounding off-target effects, leading to cleaner, more interpretable data in complex cellular and in vivo models.
- [1] Morris, E. J., et al. Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery. 2013, 3(7), 742-750. View Source
- [2] Chaikuad, A., et al. A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. Nature Chemical Biology. 2014, 10(10), 853-860. View Source
